4-[(2-Nitrophenyl)disulfanyl]phenol
Description
Its molecular structure combines redox-active disulfide bonds, electron-withdrawing nitro groups, and phenolic hydroxyls, making it chemically versatile.
For instance, 4-[(4-hydroxyphenyl)disulfanyl]phenol is synthesized via oxidation of 4-hydroxybenzenethiol in dimethyl sulfoxide (DMSO) at 60°C . Adapting this method, 4-[(2-nitrophenyl)disulfanyl]phenol could involve nitration or substitution steps to introduce the nitro group.
Applications: The compound’s disulfide bond enables redox-responsive behavior, making it valuable in materials science, particularly for synthesizing stimuli-responsive polymers or drug delivery systems. highlights similar disulfide-containing compounds used in polymerization, where the disulfide bond degradation under reducing conditions accelerates particle breakdown .
Properties
CAS No. |
21101-58-6 |
|---|---|
Molecular Formula |
C12H9NO3S2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
4-[(2-nitrophenyl)disulfanyl]phenol |
InChI |
InChI=1S/C12H9NO3S2/c14-9-5-7-10(8-6-9)17-18-12-4-2-1-3-11(12)13(15)16/h1-8,14H |
InChI Key |
CYPOHDDALWXPEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SSC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Nitrophenyl)disulfanyl]phenol typically involves the reaction of 2-nitrothiophenol with 4-chlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the disulfide bond, resulting in the desired compound .
Industrial Production Methods: Industrial production of 4-[(2-Nitrophenyl)disulfanyl]phenol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Nitrophenyl)disulfanyl]phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products Formed:
Reduction: 4-[(2-Aminophenyl)disulfanyl]phenol.
Oxidation: 4-[(2-Nitrophenyl)disulfanyl]quinone.
Substitution: 4-[(2-Nitrophenyl)disulfanyl]-2-nitrophenol (nitration product).
Scientific Research Applications
4-[(2-Nitrophenyl)disulfanyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique chemical structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-[(2-Nitrophenyl)disulfanyl]phenol involves its interaction with biological molecules through its nitrophenyl and disulfanyl groups. The nitrophenyl group can participate in redox reactions, while the disulfanyl linkage can form disulfide bonds with thiol-containing biomolecules. These interactions can disrupt cellular processes, leading to antimicrobial or other biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-[(2-nitrophenyl)disulfanyl]phenol with structurally or functionally related compounds, emphasizing differences in properties, synthesis, and applications.
Key Structural and Functional Differences
Disulfide vs. Hydrazine/Azomethine Linkages: 4-[(2-Nitrophenyl)disulfanyl]phenol’s disulfide bond enables redox-responsive degradation, unlike hydrazine-based NPAOZ or azomethine-containing Compound 16. The latter compounds prioritize stability for analytical or biological applications .
Nitro Group Position and Role: The ortho-nitro group in 4-[(2-nitrophenyl)disulfanyl]phenol introduces steric hindrance and electronic effects absent in the para-nitro derivative (e.g., 4-nitrophenol sodium salt). This impacts solubility and reactivity in polymerization .
Biological vs. Material Applications: Compound 16 and NPAOZ are tailored for biological systems (enzyme inhibition or residue detection), whereas 4-[(2-nitrophenyl)disulfanyl]phenol is optimized for material science due to its disulfide bond’s responsiveness to reducing environments .
Synthetic Complexity: Commercial nitrophenyl derivatives (e.g., NPAOZ, 4-nitrophenol sodium salt) are widely available, while 4-[(2-nitrophenyl)disulfanyl]phenol likely requires specialized synthesis, similar to the multi-step protocols for Compound 16 .
Research Findings and Implications
- Electron-Withdrawing Effects: The nitro group in 4-[(2-nitrophenyl)disulfanyl]phenol enhances thermal stability and modulates redox behavior, critical for controlled polymer degradation .
- Comparative Reactivity: Unlike 4-nitrophenol sodium salt, which is water-soluble and used in assays, the disulfide compound’s hydrophobicity suits it for organic-phase reactions or polymer matrices .
- Biological Compatibility: While Compound 16’s nitro group aids in enzyme binding, 4-[(2-nitrophenyl)disulfanyl]phenol’s nitro group may introduce cytotoxicity, limiting direct biological use without modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
